Dibenzo[d,f]indole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H11N |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
phenanthro[9,8a-b]pyrrole |
InChI |
InChI=1S/C16H11N/c1-2-6-13-12(5-1)11-15-16(9-10-17-15)8-4-3-7-14(13)16/h1-11H |
InChI Key |
SXNHJLPLCXYSAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC3=NC=CC34C=CC=CC4=C2C=C1 |
Origin of Product |
United States |
Synthetic Methodologies for Dibenzo D,f Indole and Structurally Analogous Systems
Strategies for Constructing Fused Polycyclic Indole (B1671886) Frameworks
The creation of fused polycyclic indole frameworks, such as dibenzo[d,f]indole, relies on a range of synthetic strategies designed to build the intricate ring system efficiently. These strategies often involve the formation of key carbon-carbon and carbon-nitrogen bonds to assemble the final polycyclic structure.
Intramolecular cyclization is a prominent strategy for synthesizing this compound and related structures. This approach involves the formation of a new ring by connecting two reactive centers within the same molecule. These reactions can be promoted by various means, including metal catalysts, transition-metal-free conditions, or radical pathways.
Transition metal catalysis is a powerful tool for forging the C-N and C-C bonds necessary for the this compound core. encyclopedia.pubmdpi.com Palladium and copper catalysts are particularly effective in this regard. scispace.comresearchgate.net
Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, have become a cornerstone of modern organic synthesis for C-N bond formation. wikipedia.orgyoutube.com This reaction is instrumental in coupling an amine with an aryl halide. wikipedia.org In the context of this compound synthesis, an intramolecular Buchwald-Hartwig amination of a suitably substituted biphenyl (B1667301) precursor can be envisioned as a key step. The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to furnish the desired heterocyclic ring. wikipedia.org The choice of ligands, such as bulky, electron-rich phosphines, is crucial for the reaction's efficiency. youtube.com
Copper-catalyzed cyclizations also offer a versatile route to indole-containing polycycles. researchgate.netacs.orgorganic-chemistry.org These reactions can proceed through various mechanisms and are often advantageous due to the lower cost of copper catalysts. For instance, copper-catalyzed Ullmann-type couplings can facilitate the intramolecular C-N bond formation.
| Catalyst System | Precursor Type | Reaction Type | Ref. |
| Pd(OAc)₂ / BINAP | N-Aryl Benzophenone (B1666685) Hydrazones | Cross-coupling / Fischer Indolization | organic-chemistry.org |
| PdCl₂(CH₃CN)₂ | N-Acyl-2-alkynylanilines | Intramolecular Addition / Acyl Migration | mdpi.com |
| Cu(OAc)₂ | 2-Ethynylaniline derivatives | Cyclization | organic-chemistry.org |
| CuI / L-proline | 2-Bromotrifluoroacetanilide and 1-alkyne | Cross-coupling / Cyclization | organic-chemistry.org |
While metal-catalyzed methods are powerful, transition-metal-free approaches provide an alternative that avoids the potential for metal contamination in the final products. nih.govacs.org One notable example is the use of the Smiles rearrangement. rsc.org The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction. acs.org In the synthesis of indole-fused systems, this rearrangement can be designed to occur in a one-pot fashion, often favored over a direct intramolecular nucleophilic cyclization, leading to the formation of the desired polycyclic framework under basic conditions. rsc.orgrsc.org
These reactions are characterized by their operational simplicity and tolerance of a wide range of functional groups. rsc.org The mechanism involves the attack of a nucleophile on an activated aromatic ring, followed by rearrangement and displacement of a leaving group.
| Reaction Type | Key Intermediate/Pathway | Conditions | Products | Ref. |
| Smiles Rearrangement | Intramolecular Nucleophilic Aromatic Substitution | Base-mediated (e.g., K₃PO₄), DMF, 100 °C | Indole-fused dibenzo[b,f] nih.govrsc.orgoxazepines | rsc.orgrsc.org |
| Base-promoted Cyclization | Benzyne Intermediates | Strong base (e.g., NaNH₂) | N-Arylindoles | nih.gov |
Radical cyclizations offer another avenue for the construction of complex heterocyclic systems. nih.govrsc.org Iron(III) chloride (FeCl₃) has been employed as a catalyst to mediate oxidative C-N coupling reactions. researchgate.neteurjchem.com These reactions are thought to proceed through a radical mechanism. researchgate.net For instance, an FeCl₃-promoted oxidative radical cyclization-cyclization cascade has been used to construct 1H-benzo[f]isoindole derivatives, which are structurally related to this compound. mdpi.com The process involves the generation of a radical intermediate which then undergoes intramolecular addition to an unsaturated moiety, followed by a second cyclization onto an aromatic ring. mdpi.com This method highlights the utility of inexpensive and environmentally benign iron catalysts in complex molecule synthesis. mdpi.com
| Catalyst/Mediator | Reaction Type | Key Features | Ref. |
| FeCl₃ | Oxidative Radical Cyclization-Cyclization | Cascade reaction, formation of multiple rings in one pot | mdpi.com |
| FeCl₃ | Regioselective C-alkylation | C-C bond formation adjacent to indole nitrogen | nih.gov |
Ring expansion methodologies provide an alternative and powerful strategy for the synthesis of larger ring systems from more readily available smaller heterocyclic precursors. nih.gov This approach has been applied to the synthesis of quinolinium salts from indoles, which can be considered as structurally analogous to the core of this compound. nih.gov
One such method involves the use of photochemically activated halocarbene precursors, such as arylchlorodiazirines. nih.gov Upon photolysis, these precursors generate a chlorocarbene, which can then insert into a C-C bond of the indole ring, leading to a one-carbon ring expansion and the formation of a quinolinium salt. nih.gov A key advantage of this methodology is the ability to introduce an N-substituent on the indole precursor, which can serve as a protecting group and activate the resulting quinolinium salt for further synthetic transformations. nih.gov
| Precursor Heterocycle | Reagent | Reaction Type | Product Heterocycle | Ref. |
| N-Substituted Indoles | Arylchlorodiazirines | Photochemical One-Carbon Ring Expansion | Quinolinium Salts | nih.gov |
| Indole Cyclopentanone | Not specified | Two-step ring expansion | 4-Hydroxy Carbazoles | researchgate.net |
Annulation and condensation reactions are classical and effective methods for the construction of polycyclic aromatic systems. These reactions involve the formation of a new ring onto an existing one. The Fischer indole synthesis is a prime example of a condensation reaction that has been a mainstay in indole chemistry. organic-chemistry.orgyoutube.com While traditionally an acid-catalyzed reaction, modern variations have incorporated transition metals to expand its scope. organic-chemistry.org For example, a palladium-catalyzed approach to generate N-aryl hydrazones, which are key intermediates in the Fischer synthesis, has been developed. organic-chemistry.org
Another powerful strategy is the Larock indole synthesis, which involves the palladium-catalyzed annulation of alkynes with o-iodoanilines. encyclopedia.pub This method is highly versatile and allows for the synthesis of a wide range of substituted indoles. encyclopedia.pub Such annulation strategies can be adapted to create the fused polycyclic system of this compound by using appropriately substituted starting materials.
| Reaction Name | Key Reactants | Catalyst/Conditions | Product Type | Ref. |
| Fischer Indole Synthesis (Modified) | Aryl bromides, benzophenone hydrazone, ketones | Pd(OAc)₂/BINAP, p-TsOH·H₂O | Substituted Indoles | organic-chemistry.org |
| Larock Indole Annulation | Internal alkyne tethered ortho-iodoaniline derivatives | Pd(OAc)₂, PPh₃, K₂CO₃, LiCl | 3,4-Fused Tricyclic Indoles | encyclopedia.pub |
| Pictet-Spengler Reaction (Oxidative) | Tryptamine derivatives and aldehydes/ketones | KI-mediated | Dihydrobenzazepinoindoles | researchgate.net |
Stereoselective Synthesis and Chiral Induction in Fused Systems
The stereoselective synthesis of fused indole systems, including analogues of this compound, is a field of growing interest due to the potential for creating chiral materials with unique optoelectronic properties. While direct enantioselective syntheses of the this compound scaffold are not extensively documented, principles of chiral induction from related fused heterocyclic systems can be applied.
One key strategy involves the use of chiral catalysts in cyclization reactions. For instance, palladium-catalyzed intramolecular annulations of indole derivatives bearing tethered alkynes have been shown to produce fused tricyclic systems. The use of chiral ligands, such as planar chiral ferrocene-based ligands, can induce moderate enantioselectivity in the formation of these fused rings. mdpi.com Another approach is the dearomatization of indole derivatives to create chiral, fused indolines, which can then be aromatized to the corresponding fused indole. Brønsted acid-catalyzed asymmetric dearomatization has been used to synthesize chiral fused polycyclic enone and indoline (B122111) scaffolds. researchgate.net
Furthermore, cascade reactions can be employed to construct complex, stereodefined polycyclic spiroindoline scaffolds, which are precursors to fused indole systems. researchgate.net These reactions, often involving chiral bifunctional thioureas, proceed through in situ deprotection, dearomatization, and intramolecular spirocycloaddition, affording products with good enantioselectivities. researchgate.net The principles demonstrated in these syntheses of complex indolines offer a potential pathway to chiral this compound analogues through subsequent aromatization steps.
Functionalization and Derivatization Strategies for this compound Scaffolds
The functionalization of the this compound core is crucial for tuning its physical and chemical properties for various applications. Strategies for regioselective functionalization and post-cyclization modifications are key to accessing a diverse range of derivatives.
Regioselective Functionalization (e.g., Electrophilic Substitutions)
Due to the structural similarity between this compound and carbazole (B46965), the regioselectivity of functionalization reactions on carbazoles provides valuable insights. Transition metal-catalyzed C-H activation has emerged as a powerful tool for the site-selective functionalization of the carbazole skeleton. chim.it
Electrophilic aromatic substitution on the parent indole molecule preferentially occurs at the C3 position. stackexchange.com However, in fused systems like carbazole, the reactivity of the different positions on the benzene (B151609) rings is more nuanced. Directing groups are often employed to control the regioselectivity of C-H functionalization. For example, the C1 position of carbazole can be selectively functionalized through the use of a directing group. nih.gov Palladium-catalyzed C-H alkylation and acylation of carbazoles can be achieved with the assistance of a transient directing mediator like norbornene, which facilitates functionalization at the C1 position. nih.gov
The table below summarizes the regioselective C-H functionalization of carbazoles, which serves as a model for the potential functionalization of this compound.
| Position | Reaction Type | Catalyst/Mediator | Reference |
| C1 | Alkylation | Rh(III) | chim.it |
| C1 | Succinimide Installation | Transition Metal | nih.gov |
| C2 | Alkylation | Not specified | chim.it |
| C3 | Alkylation | Not specified | chim.it |
| C4 | Alkylation | Not specified | chim.it |
| C7 (indoline) | Succinimide Installation | Transition Metal | nih.gov |
These examples highlight the possibility of achieving high regioselectivity in the functionalization of the this compound scaffold through careful choice of catalysts and directing groups.
Post-Cyclization Modifications
Post-cyclization, or late-stage functionalization (LSF), offers an efficient strategy for diversifying complex molecules like this compound without the need for de novo synthesis. wikipedia.orgnih.gov This approach is particularly valuable for creating analogues of a lead compound with improved properties. acs.org
LSF can be achieved through various methods, including photoredox catalysis. For instance, visible-light-induced photoredox C-H amidation has been successfully applied to N-unprotected indoles and tryptophan-containing peptides, leading to the formation of N-(indol-2-yl)amide derivatives. nih.gov This type of reaction could potentially be adapted for the this compound system to introduce amide functionalities at specific positions.
Another LSF strategy involves radical trifluoromethylthiolation. A photocatalyzed protocol has been developed for the direct functionalization of indolizines, a related class of N-heterocycles, with SCF3 groups. acs.org Such methods, which often employ simple and air-insensitive reagents, could be explored for the late-stage modification of the this compound core.
Mechanistic Investigations of this compound Formation Pathways
Understanding the reaction mechanisms underlying the formation of this compound is essential for optimizing existing synthetic routes and developing new ones. The formation of the fused indole core can be achieved through various cyclization strategies, with the Fischer indole synthesis and photocyclization reactions being prominent examples.
The Fischer indole synthesis is a classic method for preparing indoles from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.orgtestbook.com The generally accepted mechanism, proposed by Robinson, involves several key steps: nih.gov
Formation of a phenylhydrazone from the reaction of phenylhydrazine and a carbonyl compound.
Tautomerization of the phenylhydrazone to its enamine or 'ene-hydrazine' form.
A nih.govnih.gov-sigmatropic rearrangement of the protonated ene-hydrazine, which leads to the cleavage of the N-N bond.
The resulting diimine intermediate undergoes cyclization.
Elimination of ammonia (B1221849) under acidic catalysis to yield the aromatic indole ring.
Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the starting phenylhydrazine is incorporated into the final indole product. wikipedia.orgnih.gov
Another important mechanistic pathway for the formation of fused aromatic systems like this compound is the Mallory photocyclization reaction. nih.gov This reaction involves the ultraviolet light-induced cyclization of stilbene-like molecules. organicreactions.org The key steps in the Mallory reaction are:
Photoisomerization of the trans-stilbene (B89595) precursor to the cis-isomer.
A 6π-electrocyclic reaction of the cis-isomer to form a dihydrophenanthrene intermediate.
Oxidative trapping of this unstable intermediate, often with an oxidant like iodine, to afford the final aromatic product. nih.gov
This reaction has been successfully used to synthesize carbazole-based helicenes, demonstrating its utility in forming fused indole systems. beilstein-journals.org Mechanistic studies of these and other cyclization reactions, including computational investigations using density functional theory (DFT), are crucial for understanding the regioselectivity and stereoselectivity of this compound synthesis. nih.gov
Electronic Structure and Aromaticity in Dibenzo D,f Indole Systems
Theoretical Frameworks for Aromaticity Assessment in Fused Systems
The aromaticity of fused-ring systems like dibenzo[d,f]indole is a complex interplay between the individual rings. Several computational methods are used to quantify the aromatic character of each ring within the molecule.
Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for assessing aromaticity. scielo.org.mxmdpi.comnih.gov It involves calculating the absolute magnetic shielding at the center of a ring or at a point above the ring plane (e.g., NICS(1) at 1 Å above). chem8.org Significantly negative NICS values indicate aromaticity (diamagnetic ring current), while positive values suggest antiaromaticity (paratropic ring current), and values near zero point to a nonaromatic character. chem8.org For instance, in dibenzopentalenes, a related fused system, NICS values helped to distinguish the aromatic character of the six-membered rings from the antiaromatic nature of the five-membered rings. mdpi.com The out-of-plane component, NICS(1)zz, is often considered a reliable indicator of the π-electron ring current. chem8.org The use of NICS has been pivotal in molecular design, correlating aromaticity with biological activity in certain heterocyclic systems. mdpi.comnih.gov
The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index that evaluates aromaticity based on the degree of bond length equalization within a ring. nih.gov HOMA values range from 1 for a perfectly aromatic system (like benzene) to 0 for a nonaromatic system, with negative values indicating antiaromaticity. chem8.org The index is calculated from the bond lengths of the ring . nih.gov DFT calculations have been used to determine HOMA values for various fused heterocyclic systems, providing insights into the local aromaticity of individual rings. researchgate.net For example, in studies of BN-dibenzopentalenes, HOMA indices revealed how the position of boron and nitrogen atoms affects the aromaticity of the fused rings. chem8.org This method is valuable for understanding how structural modifications impact the electronic delocalization in polycyclic compounds. nih.gov
| Ring System | HOMA | NICS(1)zz (ppm) | Aromaticity |
| Benzene (B151609) Ring | -0.388 | -9.8 | Aromatic |
| Pentalene Unit | -0.460 | 7.4 | Antiaromatic |
| Data sourced from related dibenzopentalene studies. mdpi.comacs.org |
The degree of bond length alternation (BLA) is a direct structural indicator of electron delocalization and aromaticity. rsc.org In aromatic systems, delocalized π-electrons lead to more equalized bond lengths, whereas non-aromatic and anti-aromatic systems exhibit more pronounced alternation between single and double bonds. nih.gov X-ray crystallography and computational geometry optimizations are used to determine bond lengths. acs.org For example, in the dianion of a dibenzopentalene, X-ray analysis showed nearly equalized C-C bond lengths in the five-membered rings, indicating significant aromatic delocalization. mdpi.com In contrast, significant bond-length alteration was observed in the neutral molecule. acs.org This analysis is crucial for understanding how charge and structural changes influence the electronic properties of fused systems. researchgate.net
When rings are fused, their individual aromaticity is often perturbed. The Glidewell-Lloyd rule helps predict these changes, stating that in fused polycyclic systems, resonance structures that maximize the aromaticity (following Hückel's 4n+2 π-electron rule) of the smaller rings are favored, often at the expense of the larger rings' aromaticity. researchgate.netnih.gov This principle has been used to explain the relative stabilities of indole (B1671886) isomers, where the fusion of a five-membered pyrrole (B145914) ring to a six-membered benzene ring leads to a reduction in the aromaticity of the benzene ring. nih.govacs.org This rule is a powerful tool in the rational design of π-expanded polycyclic aromatic compounds, allowing for the modulation of electronic structure by controlling the aromaticity of specific rings within a larger fused system. chemrxiv.orgchemrxiv.org
Frontier Molecular Orbital (FMO) Analysis
The frontier molecular orbitals (FMOs), specifically the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are key to understanding the electronic and optical properties of a molecule. mdpi.commalayajournal.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for optoelectronic applications. malayajournal.org A smaller gap generally corresponds to easier electronic excitation and absorption of longer wavelength light. The HOMO-LUMO gap can be tuned by modifying the molecular structure, such as through benzannulation (fusing benzene rings) or introducing electron-donating or electron-withdrawing groups. chemrxiv.orgchemrxiv.orgmdpi.com For instance, in π-expanded indoloindolizines, a system related to dibenzoindoles, targeted benzannulation allowed for fine-tuning of the HOMO-LUMO gap, leading to distinct shifts in their optoelectronic properties. chemrxiv.orgchemrxiv.org This strategic molecular design, guided by principles like the Glidewell-Lloyd rule, enables the development of materials with tailored absorption and emission spectra for use in devices like organic field-effect transistors (OFETs) and organic solar cells. chemrxiv.orgacs.org
| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| IDTV-ThIC | -5.71 | -3.32 | 2.39 |
| Data from a study on indacenodithiophene-based molecules. acs.org |
Characterization of Charge Distribution and Charge Transfer States
The charge distribution in this compound systems is inherently uneven due to the presence of the nitrogen heteroatom and the extended π-system. This distribution is critical for understanding the molecule's reactivity and its potential in materials science, particularly in organic electronics. The design of molecules for applications like organic light-emitting diodes (OLEDs) often relies on creating systems with distinct electron-donating (donor) and electron-accepting (acceptor) fragments to facilitate charge transfer (CT) upon photoexcitation. nih.govrsc.org
In such systems, the highest occupied molecular orbital (HOMO) is typically localized on the electron-rich donor moiety, while the lowest unoccupied molecular orbital (LUMO) is on the electron-deficient acceptor. nih.gov The spatial separation of HOMO and LUMO is a key strategy in designing thermally activated delayed fluorescence (TADF) emitters, as it minimizes the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST). nih.govrsc.org
Through-space charge transfer (TSCT) is a phenomenon observed in molecules where the donor and acceptor units are not directly conjugated but are held in close proximity, allowing for charge transfer through space rather than through bonds. rsc.orgresearchgate.net Indoloindole cores, which are structurally related to this compound, have been used as effective donors in TSCT molecules. researchgate.net The photophysical properties of these molecules are highly sensitive to their environment. For instance, the emission spectra of some indole derivatives show significant shifts depending on solvent polarity, which is indicative of a charge-transfer character in the excited state. researchgate.net
Detailed research findings on the photophysical properties of related benzophospholo[3,2-b]indole derivatives are presented below, illustrating the impact of substituents on the electronic properties.
Table 1: Photophysical Data for Benzophospholo[3,2-b]indole (BPI) Derivatives
This interactive table summarizes key photophysical properties measured in solution. The data is adapted from studies on related fused indole systems to illustrate typical electronic characteristics.
| Compound | Solvent | λ_abs (nm) | λ_PL (nm) | Quantum Yield (Φ) |
| 8a | CHCl₃ | 355 | 449 | 0.72 |
| 8a | CH₂Cl₂ | 353 | 449 | 0.68 |
| 8b | CH₂Cl₂ | 353 | 449 | 0.72 |
| 8c | CH₂Cl₂ | 353 | 449 | 0.69 |
| 8d | CH₂Cl₂ | 362 | 453 | 0.50 |
Source: Adapted from Matsumura et al., 2017 and Wei et al., 2018. nih.gov λ_abs: Wavelength of maximum absorption; λ_PL: Wavelength of maximum photoluminescence; Φ: Fluorescence quantum yield.
Conformational Analysis and Tautomerism in this compound
The three-dimensional structure and potential isomeric forms of this compound are crucial to its function and stability. Conformational analysis defines the spatial arrangement of the molecule, while tautomerism describes constitutional isomers that readily interconvert.
Conformational Analysis
Theoretical studies using Density Functional Theory (DFT) are powerful tools for analyzing the conformations of complex heterocyclic molecules. researchgate.net For related dibenzo-fused eight-membered ring systems, DFT calculations have been used to determine the relative energies of different conformers, such as boat and chair forms, and the barriers to their interconversion. researchgate.net In some cases, the presence of bulky substituents can lead to atropisomerism, where rotation around a single bond is hindered, giving rise to separable, chiral conformers. acs.org
Tautomerism
Tautomerism in indole systems typically involves the migration of a proton. The most common form is the 1H-indole, where the proton is attached to the nitrogen atom. However, it can exist in equilibrium with its tautomer, 3H-indole, where the proton has migrated to the C3 position. bhu.ac.inresearchgate.net This tautomerization involves an enamine-imine-like conversion. nih.gov
The 1H-indole form is generally the more stable tautomer due to the preservation of the aromaticity of the benzene ring. The conversion to 3H-indole disrupts this aromaticity. researchgate.net However, certain reactions and interactions can favor the 3H-tautomer. For instance, the reaction of indole with nitrous acid is believed to proceed through a 3-nitroso-3H-indolium intermediate. bhu.ac.in Furthermore, the tautomerization of 1H-indole to 3H-indole can be induced by certain reagents, such as triphenylboron, to create novel π-conjugated systems for materials applications. researchgate.net The kinetic isotope effect (kH/kD) has been used to demonstrate that the breaking of the N-H bond can be involved in the rate-limiting step of reactions that proceed via tautomerization. acs.org
Table 2: List of Compound Names
Spectroscopic and Photophysical Properties of Dibenzo D,f Indole and Analogues
Ultraviolet-Visible (UV-Vis) Absorption Characteristics
The UV-Vis absorption spectra of dibenzo[d,f]indole and its derivatives are governed by electronic transitions within their extensive π-conjugated systems. These transitions provide insight into the electronic structure and energy levels of the molecules.
The absorption of ultraviolet and visible light by this compound analogues promotes electrons from occupied molecular orbitals (typically π bonding orbitals) to unoccupied molecular orbitals (typically π* antibonding orbitals). These are known as π-π* transitions and are characteristic of conjugated and aromatic systems. uzh.chmasterorganicchemistry.com Due to the extensive π-system, these molecules typically exhibit multiple strong absorption bands in the UV region. elte.hu
For example, the UV-vis absorption spectra of dibenzo[e,g]indole derivatives, which are structural isomers of this compound, show broad absorption bands between 300 and 450 nm. rsc.orgnih.gov Specific absorption maxima (λmax) for an N-substituted dibenzo[e,g]indole were observed at 294, 317, 339, 357, 381, and 399 nm in a dichloromethane (B109758) solution. rsc.orgscispace.com Another analogue, a fused BN indole (B1671886), displays its maximum absorption at 292 nm. acs.org These transitions are generally intense due to the high probability of occurrence, a characteristic feature of π-π* excitations. uzh.chelte.hu Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), have confirmed that the longest-wavelength absorptions in these systems correspond to the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) transitions. rsc.orgnih.gov
Table 1: Representative UV-Vis Absorption Maxima for Dibenzoindole Analogues
| Compound | Solvent | Absorption Maxima (λmax, nm) | Reference |
|---|---|---|---|
| N-Methyl-7,8-dihydronaphtho[2,1-c]carbazole (Dibenzo[e,g]indole analogue) | CH2Cl2 | 294, 317, 339, 357, 381, 399 | rsc.orgnih.gov |
| N-Methyl-naphtho[2,1-c]carbazole (π-extended Dibenzo[e,g]indole analogue) | CH2Cl2 | 305, 332, 348, 393, 412 | rsc.orgnih.gov |
| Fused BN Indole | Not Specified | 292 | acs.org |
| Benz[f]indole | Not Specified | ~300-350 (red-shifted ~75 nm from indole) | acs.org |
The absorption characteristics of the this compound framework are highly sensitive to structural modifications, including the introduction of substituents and the extension of the π-conjugated system. researchgate.net Extending the π-conjugation, for instance by annulating additional benzene (B151609) rings, generally leads to a decrease in the HOMO-LUMO energy gap. researchgate.net This results in a bathochromic (red) shift of the absorption maxima to longer wavelengths. chinesechemsoc.org
This trend is clearly observed when comparing a dibenzo[e,g]indole derivative with its more extended naphtho-fused analogue. The latter exhibits absorption maxima that are shifted to longer wavelengths (e.g., from 399 nm to 412 nm for the longest-wavelength peak), demonstrating the effect of an enlarged π-system. rsc.orgnih.gov Similarly, π-extension in other fused aromatic systems consistently induces red-shifted absorption maxima. mdpi.com
Substituents also play a critical role in tuning the electronic properties. core.ac.uk The introduction of electron-donating groups (like methoxy) or electron-withdrawing groups (like cyano or nitro) can alter the electron density distribution in both the ground and excited states, thereby shifting the absorption bands. researchgate.netscirp.org For instance, N-alkylation or N-arylation of the indole nitrogen can modify the electron-donating capacity of the indole unit and influence the absorption profile. nih.govresearchgate.net
Table 2: Effect of π-Extension on the Longest Wavelength Absorption Maximum (λmax)
| Compound Structure | Description | λmax (nm) | Reference |
|---|---|---|---|
| Dibenzo[e,g]indole derivative | Core structure | 399 | rsc.org |
| Naphtho-fused Dibenzo[e,g]indole derivative | π-extended structure | 412 | rsc.org |
Emission Characteristics and Luminescence Phenomena
Following excitation via light absorption, this compound and its analogues can relax to the ground state through the emission of light, a process known as photoluminescence (PL). The efficiency and spectral characteristics of this emission are key indicators of their potential for applications in optoelectronics.
This compound analogues are often fluorescent, emitting light typically in the blue to green region of the visible spectrum upon UV excitation. beilstein-journals.org The emission spectrum is generally a mirror image of the longest-wavelength absorption band and is characterized by its emission maximum (λem). For example, a series of benzophospholo[3,2-b]indoles, which are heteroatom-containing analogues, exhibit blue fluorescence with emission maxima around 450 nm in dichloromethane. beilstein-journals.org
The position of the emission maximum, much like the absorption maximum, is influenced by the molecular structure. Extending the π-conjugation typically results in a red-shift of the emission wavelength. chinesechemsoc.org For instance, indole-fused eight-membered ring systems have been shown to have emission maxima ranging from 410 nm to 460 nm. acs.org Similarly, various dibenzo mdpi.comresearchgate.netazaborine derivatives, which also feature a fused heterocyclic core, show emission maxima that shift based on the specific annulation pattern, with values ranging from 419 nm to 442 nm in toluene. frontiersin.org
Table 3: Photoluminescence Emission Maxima for Selected Dibenzoindole Analogues
| Compound | Solvent | Emission Maxima (λem, nm) | Reference |
|---|---|---|---|
| Benzophospholo[3,2-b]indole phosphine (B1218219) oxide | CH2Cl2 | 450 | beilstein-journals.org |
| Dibenzo mdpi.comresearchgate.netazaborine derivative (BN4) | Toluene | 423 | frontiersin.org |
| Indole-fused eight-membered aza-heterocycle (4a) | CHCl3 | 412 | acs.org |
| Indole-fused eight-membered aza-heterocycle (9) | CHCl3 | 458 | acs.org |
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the emission process, defined as the ratio of photons emitted to photons absorbed. High quantum yields are desirable for applications such as fluorescent probes and organic light-emitting diodes (OLEDs). Dibenzoindole analogues can exhibit a wide range of quantum yields depending on their specific structure.
High molecular rigidity and a planar structure often lead to higher quantum yields by reducing non-radiative decay pathways. For example, benz[f]indole, a rigid analogue of tryptophan, exhibits a very high quantum yield of 0.80 (or 80%). acs.org Similarly, certain benzophospholo[3,2-b]indole derivatives, which possess a planar tetracyclic skeleton, show strong fluorescence with quantum yields as high as 75%. beilstein-journals.org In contrast, the introduction of heavy atoms or flexible substituents can sometimes quench fluorescence, leading to lower quantum yields. For instance, converting a phosphine oxide (P=O) group in a benzophospholo[3,2-b]indole to a phosphine sulfide (B99878) (P=S) caused the quantum yield to drop dramatically from 75% to just 1%. beilstein-journals.org
Table 4: Fluorescence Quantum Yields (ΦF) for Dibenzoindole Analogues
| Compound | Quantum Yield (ΦF) | Reference |
|---|---|---|
| Benz[f]indole | 0.80 | acs.org |
| Benzophospholo[3,2-b]indole phosphine oxide | 0.75 | beilstein-journals.org |
| Benzophospholo[3,2-b]indole borane (B79455) complex | 0.75 | beilstein-journals.org |
| Benzophospholo[3,2-b]indole phosphonium (B103445) salt | 0.67 | beilstein-journals.org |
| Benzophospholo[3,2-b]indole gold complex | 0.11 | beilstein-journals.org |
| Benzophospholo[3,2-b]indole phosphine sulfide | 0.01 | beilstein-journals.org |
Solvatochromism is the phenomenon where the color of a substance (and thus its absorption or emission spectrum) changes with the polarity of the solvent. This effect is prominent in molecules where the electronic charge distribution, and therefore the dipole moment, is significantly different between the ground and excited states. acs.org Many indole derivatives exhibit positive solvatochromism, where the emission peak shifts to a longer wavelength (a bathochromic shift) as the solvent polarity increases. core.ac.ukresearchgate.net
This behavior is often attributed to an intramolecular charge transfer (ICT) character in the excited state. researchgate.net In a polar solvent, the solvent molecules can reorient around the excited-state dipole, lowering its energy and resulting in a lower-energy (red-shifted) emission. The fluorescence emission of 3-arylbenzothieno[2,3-c]pyran-1-ones, for example, is sensitive to the solvent, showing significant red shifts in polar solvents. researchgate.net Similarly, the emission maximum of many indole derivatives undergoes a bathochromic shift when the solvent is changed from a nonpolar one like cyclohexane (B81311) to a polar one like ethanol. core.ac.uk This sensitivity makes such compounds potentially useful as fluorescent probes for sensing the polarity of their local environment. researchgate.net
Intramolecular Charge Transfer (ICT) Mechanisms
Intramolecular charge transfer (ICT) is a fundamental process that governs the photophysical properties of many organic functional materials. It involves the photoinduced transfer of an electron from an electron-donating (D) portion of a molecule to an electron-accepting (A) portion within the same molecule. ossila.comiupac.org This creates an excited state with a significant redistribution of charge, often leading to unique optical and electronic properties. ossila.com
In the context of this compound and its analogues, the ICT mechanism is heavily dependent on the molecular architecture, specifically the nature and arrangement of donor and acceptor substituents on the core dibenzoindole framework. Molecules designed with a D-π-A structure, where the dibenzoindole moiety can act as a donor or part of the π-conjugated bridge, are prime candidates for exhibiting ICT. acs.orgresearchgate.net Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), typically localized on the donor, to the lowest unoccupied molecular orbital (LUMO), localized on the acceptor. researchgate.net
Several models describe the resulting ICT state. iupac.org The locally excited (LE) state involves excitation confined to a specific part of the molecule with minimal charge transfer. ossila.com In contrast, a full charge transfer leads to an ICT state. ossila.com The geometry of this ICT state can be critical. In some systems, twisting around a single bond connecting the donor and acceptor is required to stabilize the charge-separated state, a mechanism known as Twisted Intramolecular Charge Transfer (TICT). ossila.com This twisting decouples the π-systems of the donor and acceptor, leading to a highly polar state that can relax through red-shifted fluorescence or non-radiative pathways. ossila.com Alternatively, if the molecule maintains a planar conformation in the excited state, the process is termed Planar Intramolecular Charge Transfer (PICT). iupac.org
Research on related donor-acceptor systems provides insight into the mechanisms relevant to dibenzoindole derivatives. For instance, studies on 7-(diethylamino)quinolone chalcones, which feature D-π–A-D and D-π–A-π-D arrangements, demonstrate that the absorption maxima are attributable to an ICT process. acs.org The fluorescence emission of these compounds is highly sensitive to solvent polarity, a classic indicator of a charge-transfer state. acs.org Similarly, in some 9,10-bis(diarylamino)anthracene derivatives, a weak, broad absorption band at longer wavelengths is attributed to a weak ICT from the donor unit to the anthracene (B1667546) acceptor, a phenomenon influenced by the highly twisted structure that limits electronic conjugation. mdpi.com The visible-light-induced reaction of certain indole-tethered ynones is initiated by the formation of an intramolecular electron donor–acceptor complex, which undergoes charge transfer upon absorbing light, showcasing a practical application of the ICT process. rsc.org
The efficiency and nature of ICT in this compound analogues can be tuned by modifying the donor and acceptor groups, thereby altering the HOMO-LUMO energy gap and the photophysical response, such as emission color and quantum yield. researchgate.net
Advanced Spectroscopic Characterization Techniques
The structural and electronic properties of this compound and its analogues are precisely determined using a suite of advanced spectroscopic techniques. These methods provide definitive evidence for molecular structure, conformation, and the nature of paramagnetic species.
X-ray Crystallography
Single-crystal X-ray diffraction is an indispensable tool for the unambiguous determination of the three-dimensional molecular structure in the solid state. It provides precise data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding structure-property relationships.
For analogues of this compound, X-ray crystallography has confirmed key structural features. In benzophospholo[3,2-b]indoles, analysis revealed a planar tetracyclic skeleton, with mean deviations as low as 0.022 Å. beilstein-journals.org The planarity of the core is essential for effective π-conjugation. In contrast, studies on dibenzo[d,f] nih.govmdpi.comdioxepine derivatives show that the two phenyl rings adopt a twisted conformation, with the dihedral angle between them being approximately 40°. researchgate.net This twist, a common feature in bridged biphenyl (B1667301) systems, significantly impacts the electronic properties by disrupting conjugation. researchgate.net A new dibenzotetraaza researchgate.netannulene bearing indolenine fragments was found to be planar, a feature that facilitates π-stacking in the solid state. acs.org
The data obtained from X-ray crystallography, such as the planarity or twisted nature of the molecular backbone and the packing arrangement in the crystal lattice, are fundamental to interpreting the observed photophysical properties, including ICT and fluorescence. beilstein-journals.orgacs.org
Table 1: Representative X-ray Crystallographic Data for Dibenzoindole Analogues
| Compound | Crystal System | Space Group | Key Structural Feature | Reference |
|---|---|---|---|---|
| Benzophospholo[3,2-b]indole Derivative (3) | Not specified | Not specified | Planar tetracyclic skeleton (mean deviation 0.022 Å). | beilstein-journals.org |
| (2Z,5E)-5-aryl-3-methylthio-5-(2-oxoindolin-3-ylidene)pent-2-enenitrile (8yc) | Monoclinic | P21/c | Dihedral angle between rings A and C is 73.52°. | beilstein-journals.org |
| Indolenine-substituted Dibenzotetraaza researchgate.netannulene (LH2) | Not specified | Not specified | The whole molecule is planar. | acs.org |
| Triazolo[4',3':2,3]pyridazino[4,5-b]indole Derivative (3) | Triclinic | P-1 | Triazole and indole rings are twisted by 12.64°. | mdpi.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, including ¹H and ¹³C NMR, is a primary technique for verifying the molecular structure of newly synthesized compounds in solution. It provides detailed information about the chemical environment of individual atoms.
In the characterization of dibenzoindole derivatives and related heterocycles, specific proton (¹H) and carbon (¹³C) chemical shifts (δ) and coupling constants (J) serve as fingerprints for the proposed structures. For example, in the synthesis of a dibenzo-fused naphtho[2,3-b:6,7-b′]disilole, the ¹H NMR spectrum showed distinct singlets and doublets in the aromatic region (δ 7.33-8.22 ppm) and a characteristic singlet for the methyl protons on the silicon atoms (δ 0.50 ppm). nih.gov The ¹³C NMR spectrum further confirmed the carbon framework. nih.gov Similarly, for various substituted indole derivatives, the presence and position of signals for NH protons, aromatic protons, and substituent protons are routinely used to confirm their structures. mdpi.comscirp.orgudhtu.edu.ua The successful synthesis of 7-(diethylamino)quinolone chalcones was confirmed by ¹H NMR, which showed characteristic doublets for the protons of the α,β-unsaturated moiety, confirming the E configuration of the double bond. acs.org
Table 2: Selected ¹H NMR Characterization Data for Dibenzoindole Analogues and Related Compounds
| Compound Type | Key Proton Signal(s) | Solvent | Reference |
|---|---|---|---|
| Dibenzo-fused naphtho[2,3-b:6,7-b′]disilole (3a) | δ 8.22 (s, 2H), 8.15 (s, 2H), 8.01 (d, J = 8.0 Hz, 2H), 0.50 (s, 12H) | CDCl3 | nih.gov |
| Ethyl 2-((3′-methoxyphenyl)acetamido)acetate (8c) | δ 7.26–7.30 (m, 1H), 5.94 (br s, 1H, NH), 3.81 (s, 3H, OCH3) | CDCl3 | acs.org |
| 2-((4-methylphenyl)diazenyl)-3-methyl-1H-benzo[g]indole (3b) | δ 9.62 (br. s, NH), 2.75 (s, 3 H, CH3), 2.43 (s, 3 H, *CH3) | CDCl3 | mdpi.com |
| 9,10-Bis(5H-dibenzo[b,f]azepino)anthracene (1) | One anthracene proton strongly deshielded due to azepine ring current. | CH2Cl2 | mdpi.com |
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful analytical technique used to determine the elemental composition of a molecule by measuring its mass with very high accuracy (typically to within 0.001 atomic mass units). innovareacademics.in This precision allows for the confident determination of a compound's molecular formula, distinguishing it from other compounds with the same nominal mass. innovareacademics.in
For novel this compound analogues and related complex organic molecules, HRMS is a standard characterization method to confirm that the synthesized product has the correct elemental formula. Researchers report the calculated (calcd) mass for the expected molecular ion and compare it to the experimentally found value. For instance, a dibenzo-fused naphthodisilole was characterized by HRMS–APCI⁺, with a calculated m/z of 393.1489 for [M+H]⁺ and a found value of 393.1489, confirming the formula C₂₆H₂₅Si₂⁺. nih.gov Similarly, various intermediates in the synthesis of Dibenzo[e,g]isoindol-1-ones were confirmed using HRMS (EI-DFS), with excellent agreement between calculated and found masses. acs.org This technique is crucial for validating the identity of target molecules, especially in complex multi-step syntheses. uminho.ptnih.gov
Table 3: Representative High-Resolution Mass Spectrometry (HRMS) Data
| Compound/Formula | Ionization Mode | Calculated m/z | Found m/z | Reference |
|---|---|---|---|---|
| C26H25Si2+ ([M+H]+) | APCI+ | 393.1489 | 393.1489 | nih.gov |
| C13H17NO4 | EI-DFS | 251.1158 | 251.1153 | acs.org |
| C29H28NO4 ([M+H]+) | micrOTOF | 454.20183 | 454.20128 | uminho.pt |
| C18H25NO6 | EI-DFS | 351.1682 | 351.1688 | acs.org |
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals and many transition metal ions. bruker.comwikipedia.org It is analogous to NMR but probes electron spins instead of nuclear spins. bruker.com EPR spectroscopy can provide information about the identity, structure, and environment of paramagnetic centers. bruker.com
In the context of this compound chemistry, EPR is particularly relevant for studying radical intermediates or stable radical derivatives. For example, the proposed mechanism for the spirocyclisation of certain indole-tethered ynones involves a radical chain sequence, which could be investigated using EPR to detect and characterize the radical intermediates. rsc.org Studies on the radical anions of related dibenzo-fused systems, such as 5H-dibenzo[a,d]cycloheptene, have used EPR to determine the coupling constants of the unpaired electron with nearby protons. rsc.org The temperature dependence of the EPR spectra in such studies can provide insights into the conformational dynamics of the radical anion. rsc.org
While direct EPR studies on this compound itself are less common, the technique is invaluable for probing its potential radical chemistry. For instance, if this compound were part of a system generating reactive oxygen species (ROS), spin trapping EPR could be used to detect and identify these short-lived radicals. nih.gov Furthermore, high-field EPR can offer enhanced resolution of the g-tensor, allowing for a more precise characterization of different radical species that might be present, as demonstrated in studies of melanin (B1238610) free radicals. cdmf.org.br
Applications and Material Science Potential of Dibenzo D,f Indole As Functional Materials
Organic Optoelectronics Applications
The extensive π-conjugated system and charge-donating capabilities of the dibenzo[d,f]indole core are highly beneficial for optoelectronic devices, which rely on the efficient generation, transport, and manipulation of charge carriers and excitons.
Derivatives of indole (B1671886) and its fused analogues, such as indolo[3,2-b]indole, have been investigated as promising materials for Organic Light-Emitting Diodes (OLEDs). These materials often serve as the emissive layer in the device, where electrical energy is converted into light.
Donor-Acceptor (D-A) type molecules incorporating indole-based donors have been designed as efficient fluorescent emitters. For instance, two fluorescent emitters with a D-A-D structure, using 5-butyl-5,10-dihydroindolo[3,2-b]indole as the electron-donating group and diphenyl sulfone as the electron-accepting unit, have been synthesized. One of these emitters, DHID-DPS, exhibited properties of thermally activated delayed fluorescence (TADF), a mechanism that allows for the harvesting of both singlet and triplet excitons, potentially leading to 100% internal quantum efficiency. An optimized doped OLED device using DHID-DPS as the emitter achieved a maximum external quantum efficiency (EQE) of 3.86% with a blue-green emission. researchgate.net
Another study on indolo[2,3-b]indole (IDID) based TADF emitters showed that these materials could achieve high photoluminescence quantum yields (PLQYs) between 0.78 and 0.92 and short TADF lifetimes. researchgate.net Devices employing these emitters reached a maximum EQE of 19.2%, demonstrating the potential of these indole-based structures in high-performance OLEDs. researchgate.net The development of asymmetric TADF emitters with aggregation-induced emission (AIE) characteristics has also led to efficient OLEDs with high brightness and external quantum efficiencies reaching up to 15.9% in doped devices. frontiersin.org
Table 1: Performance of Selected Indole-Based Emitters in OLEDs
| Emitter Compound | Donor Moiety | Acceptor Moiety | Max. EQE (%) | Emission Color | Reference |
| DHID-DPS | Indolo[3,2-b]indole | Diphenyl Sulfone | 3.86% | Blue-Green | researchgate.net |
| IDID-based Emitter | Indolo[2,3-b]indole | Phenyltriazine | 19.2% | Sky-Blue/Green | researchgate.net |
| SFCODPAC | Arylamine | Sulfurafluorene-ketone | 15.9% (doped) | - | frontiersin.org |
In the realm of solar energy conversion, indole derivatives have been successfully employed as components of sensitizing dyes in Dye-Sensitized Solar Cells (DSSCs). These dyes are crucial for absorbing sunlight and injecting electrons into a semiconductor material, typically titanium dioxide (TiO₂).
Novel indole co-sensitizers with a Donor-Donor-Acceptor (D-D-A) architecture have been engineered. rsc.org When used in conjunction with a ruthenium-based sensitizer, these co-sensitizers can enhance light-harvesting capabilities and suppress undesirable charge recombination processes. rsc.org For example, a DSSC co-sensitized with the indole-based co-sensitizer DBA-4 achieved a power conversion efficiency (PCE) of 10.12%. rsc.org
Furthermore, organic dyes incorporating dibenzo heterocycles as part of their conjugated structure have been synthesized and tested in DSSCs. A dye featuring an N-hexylcarbazole and a furan (B31954) moiety demonstrated a PCE of up to 7.09% under optimized conditions, indicating that these extended π-systems are promising for solar cell applications. researchgate.net The design of novel organic dyes with a cross-conjugated dibenzosilin double donor has also been explored to improve intramolecular charge transfer and reduce recombination losses in DSSCs. acs.org
Table 2: Photovoltaic Performance of Selected Indole-Based Dyes in DSSCs
| Dye/Co-sensitizer | Architecture | Power Conversion Efficiency (PCE) (%) | Key Feature | Reference |
| DBA-4 (Co-sensitizer) | D-D-A | 10.12% | Enhanced light harvesting, suppressed recombination | rsc.org |
| TBS4 | D-π-A | 7.09% | Dibenzo heterocycle linker | researchgate.net |
| D205 | Indoline (B122111) Dye | 9.52% | High efficiency with anti-aggregation reagent | researchgate.net |
Organic Field-Effect Transistors (OFETs) are fundamental components of organic electronics, and their performance heavily relies on the charge carrier mobility of the organic semiconductor used. The planar and extended π-systems of this compound and related structures make them suitable candidates for charge transport materials.
For instance, copolymers based on dithienosilole and dibenzosilole have been synthesized and used as the active channel layer in OFETs. These materials have demonstrated hole carrier mobilities as high as 0.02-0.06 cm²/V·s in air, with high on/off current ratios, making them suitable for solution-processed transistors. researchgate.net Similarly, derivatives of dibenzotetrathiafulvalene (B188372) (DBTTF), which shares structural motifs with fused aromatic systems, have been fabricated into OFETs via solution processing, showing performance comparable to vacuum-deposited devices. researchgate.net
Research into push-pull systems based on indolo[3,2-b]carbazole (B1211750) has also shed light on their charge transport properties. The charge carrier mobility in these materials was found to be relatively high and influenced by the processing solvent, with some compounds exhibiting comparable electron and hole mobilities, which is beneficial for the design of efficient electronic devices. bohrium.com
Catalysis and Ligand Design in Asymmetric Synthesis
The rigid backbone of this compound provides a stable and tunable platform for the development of chiral ligands, which are instrumental in asymmetric catalysis for producing enantiomerically pure compounds.
Chiral ligands are essential for guiding the stereochemical outcome of a chemical reaction. The development of novel chiral ligands based on privileged scaffolds is a continuous effort in synthetic chemistry. While direct examples of this compound ligands are specific, the broader class of indole- and carbazole-based chiral structures highlights the potential of this framework.
For example, axially chiral biphenyls and spiro-type ligands have been extensively developed and applied in asymmetric synthesis. nih.govchinesechemsoc.org These ligands derive their chirality from restricted rotation around a single bond or from a spirocyclic center. The principles used in designing these ligands, such as introducing sterically demanding groups to create a well-defined chiral pocket around a metal center, can be applied to the this compound skeleton. The synthesis of chiral phosphoramidite (B1245037) ligands from axially chiral biphenyldiols demonstrates a common strategy for creating effective ligands for a variety of asymmetric transformations. nih.gov
The nitrogen atom and the extended π-system of the this compound core are capable of coordinating with various transition metals, which are the workhorses of modern catalysis. Palladium, rhodium, and copper are frequently used in combination with chiral ligands to catalyze a wide range of asymmetric reactions.
Palladium-catalyzed reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com Chiral ligands are used with palladium to achieve enantioselective versions of these transformations, such as allylic alkylations and cross-coupling reactions. chinesechemsoc.org
Rhodium catalysts are widely used for asymmetric hydrogenations and hydroformylations. Chiral phosphine-alkene ligands derived from a dibenz[b,f]azepine scaffold have been coordinated with rhodium(I) to catalyze asymmetric conjugate addition reactions. acs.org
Copper catalysis has also seen significant advancements, particularly in asymmetric additions and couplings. The amphoteric nature of activated indolines has been explored in various palladium, rhodium, and copper-catalyzed reactions for the formation of new C-C, C-N, and C-O bonds. scholaris.ca The development of chiral ligands capable of effectively coordinating with these metals is key to achieving high levels of enantioselectivity in these transformations. chinesechemsoc.org
Applications in Metal-Catalyzed Asymmetric Reactions
While the indole scaffold is a cornerstone in the design of chiral ligands for asymmetric catalysis, specific applications of the this compound framework in metal-catalyzed asymmetric reactions are not extensively documented in current literature. The development of chiral ligands based on this rigid and extended aromatic system represents a promising, yet underexplored, area for future research. The unique steric and electronic properties of the this compound core could potentially lead to novel catalysts with high efficacy and selectivity in various asymmetric transformations.
Chemosensors and Fluorescent Probes
The this compound skeleton, also known as dibenzo[e,g]indole, serves as a valuable platform for the development of fluorescent probes due to its inherent photophysical properties. Researchers have synthesized derivatives of this compound and investigated their potential as chemosensors, particularly for the detection of anions.
Detailed studies have shown that certain this compound derivatives exhibit significant changes in their fluorescence emission spectra upon interaction with specific ions. researchgate.net For instance, compounds such as methyl 3-methyl-1H-dibenzo[e,g]indole-2-carboxylate and methyl 3-(phenanthren-9-yl)-1H-dibenzo[e,g]indole-2-carboxylate have been identified as potential fluorescent probes for the fluoride (B91410) anion (F⁻). researchgate.net
The detection mechanism is based on notable spectral shifts observed upon the addition of fluoride. The interaction leads to a decrease in the intensity of the probe's native fluorescence band and the simultaneous emergence of a new, red-shifted emission band at longer wavelengths. researchgate.net This ratiometric response is a desirable characteristic for a fluorescent sensor, as it allows for more accurate and reliable detection by measuring the ratio of two emission intensities, minimizing interference from environmental factors. These findings underscore the potential of the this compound framework in creating sensitive and selective fluorescent chemosensors. researchgate.net
Table 1: this compound Derivatives as Fluorescent Probes for Fluoride Anion (F⁻)
| Compound Name | Analyte | Observed Spectral Change | Reference |
| Methyl 3-methyl-1H-dibenzo[e,g]indole-2-carboxylate | F⁻ | Decrease in original fluorescence intensity and appearance of a new band at longer wavelengths. | researchgate.net |
| Methyl 3-(phenanthren-9-yl)-1H-dibenzo[e,g]indole-2-carboxylate | F⁻ | Decrease in original fluorescence intensity and appearance of a new band at longer wavelengths. | researchgate.net |
| Methyl 1-(naphthalen-1-yl)-3H-benzo[e]indole-2-carboxylate | F⁻ | Decrease in original fluorescence intensity and appearance of a new band at longer wavelengths. | researchgate.net |
Advanced Computational and Theoretical Investigations
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a important tool for investigating the molecular and electronic properties of complex organic compounds. niscpr.res.in DFT methods, particularly hybrid functionals like B3LYP, are frequently employed to calculate molecular geometries and energies with a favorable balance of computational cost and accuracy. niscpr.res.in
Geometry Optimization and Energetic Landscape Mapping
Geometry optimization is a fundamental computational step to locate the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. stackexchange.comntnu.no For complex molecules, this process is iterative, starting with an initial guess of the atomic coordinates and systematically adjusting them to lower the total energy until a stable structure is found. stackexchange.com This is crucial for understanding the molecule's inherent structure and for subsequent property calculations.
In the context of dibenzo-fused heterocyclic compounds, which can exhibit conformational flexibility, mapping the energetic landscape is particularly important. This involves identifying various stable conformers and the energy barriers between them. For instance, in a study on dibenzo[b,f] jmaterenvironsci.comfrontiersin.orgoxazepines, a conformational analysis using DFT at the B3LYP/6-31+G(d,p) level of theory identified 275 distinct conformers by systematically rotating flexible groups. nih.gov The lowest energy conformer, with an energy of -1048.311765 hartree, was then used for further calculations. nih.gov Such analyses provide a detailed picture of the molecule's flexibility and the relative populations of different conformations at equilibrium.
Electronic Excitation Studies (Time-Dependent DFT, TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a widely used extension of DFT for studying the properties of electronic excited states. chemrxiv.orgmpg.dewikipedia.org It allows for the calculation of vertical excitation energies, oscillator strengths, and the simulation of UV-Vis absorption spectra. researchgate.net The accuracy of TD-DFT calculations can be sensitive to the choice of the exchange-correlation functional. researchgate.net
For organic molecules intended for optoelectronic applications, TD-DFT is invaluable for predicting their light-absorbing properties. researchgate.net For example, in a study of dibenzoxepinone derivatives, TD-DFT calculations at the TD-DFT/6-31+G(d,p) level in DMSO were used to predict the UV-vis spectrum. nih.gov The theoretical absorption wavelengths were found to be 457.29 nm, 350.30 nm, and 332.44 nm, which are associated with electronic transitions from the ground state to various excited states. nih.gov Analysis of the frontier molecular orbitals (HOMO and LUMO) helps to understand the nature of these electronic transitions, such as whether they are localized or involve intramolecular charge transfer (ICT). jmaterenvironsci.comresearchgate.net
Wave Function-Based Methodologies (e.g., Coupled-Cluster Models)
While DFT is a workhorse for many applications, wave function-based methods, such as Coupled-Cluster (CC) theory, often provide higher accuracy, especially for systems where electron correlation is critical. frontiersin.orgmindspore.cn Coupled-Cluster theory offers a systematic way to include electron correlation effects and is considered a "gold standard" in quantum chemistry for its predictive power. msu.edu
Methods like Coupled-Cluster Singles and Doubles (CCSD) and its variants that include perturbative triples (CCSD(T)) are known for their high accuracy in calculating molecular properties. nih.govacs.org For instance, a study on multiple resonance type thermally activated delayed fluorescence (TADF) materials found that a wave function-based method, specifically the Similarity Transformed Equation-Of-Motion Domain-based Local Pair Natural Orbital Coupled-Cluster Singles and Doubles (STEOM-DLPNO-CCSD), provided the best agreement with experimental values for singlet and triplet excited state energies compared to DFT methods. frontiersin.org Such high-level calculations are crucial for accurately predicting the small energy gaps between electronic states that govern the properties of many advanced materials.
Molecular Dynamics Simulations for Conformational Dynamics and Interactions
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. nih.govtemple.edu By integrating Newton's equations of motion for all atoms in the system, MD simulations can provide detailed insights into conformational changes, molecular flexibility, and intermolecular interactions over time. nih.govnih.gov
MD simulations are particularly useful for understanding the dynamic nature of proteins and other biomolecules, revealing conformational states that may not be captured by static experimental methods like X-ray crystallography. mdpi.com For example, MD simulations have been used to uncover the conformational dynamics of kinases and to study the stability of protein-ligand complexes. nih.govscielo.br In the context of drug discovery, MD simulations can help to understand how a ligand binds to its target and the energetic contributions to this binding. nih.govmdpi.com For a molecule like Dibenzo[d,f]indole, MD simulations could be employed to study its interaction with biological macromolecules or its aggregation behavior in solution, providing a dynamic picture of the intermolecular forces at play. biorxiv.org The simulations typically involve placing the molecule(s) in a simulated solvent box and running the simulation for nanoseconds or longer to observe the dynamic processes. scielo.br
Future Research Directions and Emerging Opportunities
Development of Novel and Sustainable Synthetic Routes for Dibenzo[d,f]indole Derivatives
The synthesis of indole-based structures is a mature field, but the development of environmentally benign and efficient routes to complex derivatives like this compound remains a key research objective. Future efforts will likely pivot from traditional multi-step protocols to more streamlined and sustainable approaches.
Key Research Thrusts:
Domino and Multicomponent Reactions: Novel domino protocols, such as the three-component synthesis of dibenzo[e,g]indoles from 9,10-phenanthrenequinone, ammonium (B1175870) acetate, and β-nitrostyrenes, offer a template for developing one-pot syntheses for this compound. researchgate.net These methods increase efficiency by combining multiple bond-forming events in a single operation, reducing waste and purification steps.
Green Chemistry Protocols: The application of green chemistry principles is crucial for sustainable synthesis. openmedicinalchemistryjournal.com Future research will likely explore the use of:
Alternative Solvents: Utilizing water or ionic liquids as reaction media can replace hazardous organic solvents. openmedicinalchemistryjournal.com
Catalyst-Free Conditions: Developing reactions that proceed efficiently without a catalyst, such as using polyethylene (B3416737) glycol (PEG) as a promoting medium, simplifies processes and avoids metal contamination. openmedicinalchemistryjournal.com
Microwave and Nanoparticle Catalysis: Microwave irradiation can accelerate reaction times, while nanoparticle catalysts offer high activity and recyclability. openmedicinalchemistryjournal.com
Lignin-Based Feedstocks: A forward-looking approach involves using renewable resources. Developing modular synthetic routes from lignin, a major component of biomass, to produce functionalized indoles presents a sustainable pathway for creating valuable platform chemicals. rsc.org Adapting such "lignin-first" biorefinery approaches could provide a green starting point for this compound synthesis. rsc.org
C-H Activation and Annulation: Modern synthetic strategies focusing on direct C-H bond activation and annulation offer an atom-economical way to construct the fused ring system. Cascade benzannulation and intramolecular nucleophilic aromatic substitutions are powerful tools for creating N-arylated and fused indoles. mdpi.com
Precision Engineering of Electronic and Optical Properties through Structural Modification
The extended π-conjugated system of this compound makes it a promising candidate for organic electronics. A major area of future research will be the precise control of its electronic and optical properties through targeted chemical modifications.
Key Research Thrusts:
Substituent Effects: The introduction of electron-donating or electron-withdrawing groups at specific positions on the this compound scaffold can systematically tune its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This allows for the rational design of materials with desired band gaps, absorption spectra, and charge transport characteristics. osti.gov
Donor-Acceptor Architectures: Creating D–A–π–A frameworks, where this compound could act as a donor (D) or part of the π-bridge, is a proven strategy for developing materials with strong intramolecular charge transfer (ICT). osti.govresearchgate.net This is particularly relevant for applications in dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs). researchgate.net The planarity of fused indole (B1671886) systems is advantageous for promoting efficient ICT. researchgate.net
Strain Engineering: As seen in other 2D materials, applying mechanical strain can be a powerful tool to modify electronic and optical properties. doi.orgresearchgate.net Computational studies could predict how tensile or compressive strain on thin films of this compound derivatives might alter their band structure and optical absorption, opening possibilities for mechano-optic or piezoelectric applications. doi.orgresearchgate.net
Intermolecular Interaction Control: The aggregation of molecules in the solid state significantly impacts material performance. nih.gov By modifying the peripheral substituents, researchers can control the packing arrangement (e.g., herringbone vs. H-type aggregation), which directly influences charge mobility and photophysical properties in thin films for devices like organic field-effect transistors (OFETs). nih.gov
Exploration of Emerging Applications in Interdisciplinary Fields
While indole derivatives are well-established in medicinal chemistry, the unique properties of the this compound framework suggest its potential in a broader range of interdisciplinary applications. colab.ws
Key Emerging Applications:
Organic Photovoltaics and Electronics: The electron-rich and planar nature of indoloindoles makes them excellent candidates for use as donor materials in organic solar cells, light-emitting diodes (OLEDs), and field-effect transistors (OFETs). researchgate.net Future work will focus on designing derivatives with optimized properties for high-performance devices. researchgate.net
Allosteric Modulation in Drug Discovery: Indole-fused architectures are being explored as allosteric modulators, which bind to a site on a protein distinct from the active site to regulate its activity. researchgate.net The rigid structure of this compound could serve as a scaffold for designing highly specific modulators for challenging drug targets. researchgate.net
Sensing and Bioimaging: Functionalization of the this compound core with specific recognition moieties could lead to the development of novel fluorescent sensors for ions, molecules, or biological analytes. Its extended conjugation could provide desirable photophysical properties, such as large Stokes shifts and high quantum yields.
Catalysis: Indole-based ligands have been used to stabilize low-valent metal species for catalytic applications. nih.gov The this compound scaffold could be incorporated into novel ligand designs for applications in atom transfer reactions or other catalytic transformations. nih.gov
Advancements in Computational Modeling for Predictive Design
Computational modeling has become an indispensable tool in materials science and drug discovery, enabling the rapid screening of candidates and providing deep mechanistic insights before undertaking costly and time-consuming experimental work. hilarispublisher.comnih.gov
Key Computational Approaches:
Quantum Mechanics (DFT): Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) will continue to be essential for predicting the electronic structure, optical absorption spectra, and excited-state properties of new this compound derivatives. osti.govacs.org These methods can reliably guide the synthesis of molecules with tailored optoelectronic characteristics. acs.org
Quantitative Structure-Activity Relationship (QSAR): QSAR models are used to correlate the structural features of molecules with their biological activity or material properties. researchgate.net For this compound, QSAR can accelerate the discovery of potent bioactive compounds by predicting their efficacy based on calculated molecular descriptors. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules and their interactions. researchgate.net This is crucial for understanding how a this compound-based drug might bind to a protein receptor or how molecules in a thin film will arrange themselves, which is critical for predicting charge transport properties. hilarispublisher.comresearchgate.net
Machine Learning (ML): Integrating machine learning algorithms with computational and experimental data can accelerate the discovery of new materials. hilarispublisher.comenergy.gov ML models can identify complex structure-property relationships from large datasets, guiding the design of this compound derivatives with optimized performance for specific applications. hilarispublisher.com These advanced computational tools bridge molecular-scale simulations with macroscopic material properties, enhancing predictive power and accelerating the design-synthesis-testing cycle. energy.gov
Q & A
Q. How to validate the environmental stability of this compound under varying pH and temperature conditions?
- Methodological Answer: Accelerated stability studies (ICH Q1A guidelines) with LC-MS monitoring. Degradation products are identified using high-resolution tandem MS. Apply Arrhenius kinetics to extrapolate shelf-life under standard conditions .
Ethical & Methodological Pitfalls
Q. What are common pitfalls in interpreting this compound’s fluorescence properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
